molecular formula C13H10BrClOS B8687514 (2-Bromo-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

(2-Bromo-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Cat. No.: B8687514
M. Wt: 329.64 g/mol
InChI Key: PFGBNQQEMGMUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C13H10BrClOS and its molecular weight is 329.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10BrClOS

Molecular Weight

329.64 g/mol

IUPAC Name

(2-bromo-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C13H10BrClOS/c1-7-8(2)17-13(14)11(7)12(16)9-3-5-10(15)6-4-9/h3-6H,1-2H3

InChI Key

PFGBNQQEMGMUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-chlorophenyl)(4,5-dimethylthiophen-3-yl)methanone (1.99 g, 7.94 mmol) in DMF (15 mL) was added N-bromosuccinimide (1.55 g, 8.71 mmol) in one portion. After 2 h, the reaction mixture was partitioned between water and MTBE. The aqueous layer was extracted with MTBE and the combined organic layer was washed with 1% sodium thiosulfate, water, dried over Na2SO4 and concentrated to give light yellow solids. The resultant solids was purified on Biotage system (gradient elution 1% EtOAc:99% Hexanes to 4% EtOAc:96% Hexanes) to give the titled compound as yellow solids (2.40 g, 7.28 mmol, 92% yield). LC/MS m/z 329 [(M (35Cl, 79Br)+H]+ and m/z 331 [M+H]+.
Name
(4-chlorophenyl)(4,5-dimethylthiophen-3-yl)methanone
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.